9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole
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Overview
Description
9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their photochemical and thermal stability, as well as their excellent hole-transport properties. This particular compound is characterized by the presence of tetradecyl and trimethylsilyl groups, which enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole typically involves the following steps:
Formation of Trimethylsilylacetylene: This is achieved by reacting acetylene with trimethylsilyl chloride in the presence of a Grignard reagent.
Coupling Reaction: The trimethylsilylacetylene is then coupled with a carbazole derivative using a palladium-catalyzed Sonogashira coupling reaction.
Introduction of Tetradecyl Group: The tetradecyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: Carbazole derivatives with various functional groups replacing the trimethylsilyl groups.
Scientific Research Applications
9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Used in similar synthetic applications but lacks the tetradecyl group.
1,3,6,8-Tetrakis[(trimethylsilyl)ethynyl]pyrene: Another compound with trimethylsilyl groups, used as a fluorescent sensor.
Properties
CAS No. |
197860-65-4 |
---|---|
Molecular Formula |
C36H53NSi2 |
Molecular Weight |
556.0 g/mol |
IUPAC Name |
trimethyl-[2-[9-tetradecyl-6-(2-trimethylsilylethynyl)carbazol-3-yl]ethynyl]silane |
InChI |
InChI=1S/C36H53NSi2/c1-8-9-10-11-12-13-14-15-16-17-18-19-26-37-35-22-20-31(24-27-38(2,3)4)29-33(35)34-30-32(21-23-36(34)37)25-28-39(5,6)7/h20-23,29-30H,8-19,26H2,1-7H3 |
InChI Key |
VICQHKPHJDMRIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C2=C(C=C(C=C2)C#C[Si](C)(C)C)C3=C1C=CC(=C3)C#C[Si](C)(C)C |
Origin of Product |
United States |
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